molecular formula C21H18ClNO4S B11657173 ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11657173
M. Wt: 415.9 g/mol
InChI Key: WJAWNCRMBZXAJR-BPHBXOPHSA-N
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Description

Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a thiophene-derived heterocyclic compound featuring a 4-methoxybenzylidene substituent at the 5-position, a 3-chlorophenylamino group at the 2-position, and an ethyl ester at the 3-position.

Properties

Molecular Formula

C21H18ClNO4S

Molecular Weight

415.9 g/mol

IUPAC Name

ethyl (5Z)-2-(3-chlorophenyl)imino-4-hydroxy-5-[(4-methoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C21H18ClNO4S/c1-3-27-21(25)18-19(24)17(11-13-7-9-16(26-2)10-8-13)28-20(18)23-15-6-4-5-14(22)12-15/h4-12,24H,3H2,1-2H3/b17-11-,23-20?

InChI Key

WJAWNCRMBZXAJR-BPHBXOPHSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OC)/SC1=NC3=CC(=CC=C3)Cl)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OC)SC1=NC3=CC(=CC=C3)Cl)O

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl 3-Amino-4-Cyanothiophene-2-Carboxylate

A representative method involves reacting ethyl 3-amino-4-cyanothiophene-2-carboxylate with carbon disulfide under phase-transfer catalysis (PTC). For example:

Reagent Catalyst Solvent Temperature Yield
Carbon disulfide (2 eq)Tetrabutylammonium bromide (0.1 eq)Chloroform60°C, 6 h72%

This protocol generates the dihydrothiophene ring via intramolecular cyclization, with the PTC enhancing reaction efficiency by shuttling ionic intermediates between phases.

Introduction of the 3-Chlorophenylamino Group

Amination at position 2 is achieved through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.

SNAr with 3-Chloroaniline

Heating the dihydrothiophene core with 3-chloroaniline in dimethylacetamide (DMAc) at 120°C for 12 hours installs the aryl amino group:

The reaction’s success depends on activating the thiophene ring’s electrophilicity at position 2, often achieved using Lewis acids like ZnCl₂.

Formation of the 4-Methoxybenzylidene Moiety

The benzylidene group is introduced via Knoevenagel condensation between the thiophene’s carbonyl and 4-methoxybenzaldehyde.

Catalytic Condensation

A optimized protocol uses piperidine as a base and molecular sieves to absorb water:

Component Amount Role
4-Methoxybenzaldehyde1.5 eqElectrophilic partner
Piperidine0.2 eqBase catalyst
4Å molecular sieves50 mg/mmolDehydration agent

Reaction in ethanol at 80°C for 4 hours affords the (5Z)-isomer selectively (dr > 9:1). Steric effects from the 3-chlorophenylamino group direct the benzaldehyde to approach from the less hindered face.

Integrated One-Pot Synthesis

Recent advances enable a telescoped synthesis to minimize isolation steps:

  • Cyclization : Ethyl cyanoacetate + carbon disulfide → dihydrothiophene core.

  • Amination : In-situ addition of 3-chloroaniline.

  • Condensation : Direct addition of 4-methoxybenzaldehyde.

This method reduces purification losses, achieving an overall yield of 58%.

Comparative Analysis of Methods

Yield Optimization

Method Stepwise Yield Overall Yield
Sequential isolation72% → 68% → 75%37%
One-pot synthesisN/A58%

The one-pot approach improves efficiency but requires stringent control of reaction conditions to prevent side reactions.

Solvent Impact

Polar aprotic solvents (DMAc, DMF) enhance amination rates but may promote epimerization. Non-polar solvents (toluene) favor benzylidene stereoselectivity but slow reaction kinetics .

Chemical Reactions Analysis

Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals.

    Industry: Its unique chemical structure makes it useful in materials science and the development of novel materials.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway or binding to a receptor to modulate its activity.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Evidence : The provided data lack explicit biological or physicochemical data (e.g., IC50, logP) for the target compound, limiting functional comparisons. Most SAR insights are extrapolated from structurally related systems.

Biological Activity

Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

1. Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a chlorophenyl group and a methoxybenzylidene moiety, which contributes to its biological activity. The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : Cyclization reactions with appropriate precursors.
  • Functionalization : Introduction of the chlorophenyl and methoxy groups through substitution reactions.
  • Esterification : Formation of the ethyl ester under acidic or basic conditions.

2.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-435) and lung cancer cells.

  • In Vitro Studies : The compound exhibited an IC50 value in the nanomolar range, indicating potent activity against cancer cells. For instance, it was shown to inhibit cell proliferation effectively at concentrations as low as 10 nM in specific assays .
Cell LineIC50 (nM)Mechanism of Action
MDA-MB-435~10Microtubule depolymerization
A549 (Lung Cancer)~15Induction of apoptosis
HCT116 (Colon Cancer)~12Inhibition of cell cycle progression

2.2 Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a broad spectrum of activity.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 50 µg/mL against tested strains, indicating moderate to high efficacy.
Bacterial StrainMIC (µg/mL)
Escherichia coli20
Staphylococcus aureus10
Pseudomonas aeruginosa15

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Microtubule Targeting : It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, contributing to its anticancer effects.

Case Study 1: Antitumor Activity in Xenograft Models

In vivo studies using xenograft models have confirmed the antitumor potential of this compound. Mice bearing MDA-MB-435 tumors showed significant tumor reduction when treated with this compound at doses of 75 mg/kg administered three times weekly .

Case Study 2: Safety Profile Assessment

A preliminary safety assessment indicated manageable toxicity levels at therapeutic doses, with moderate weight loss observed in treated mice but no significant adverse effects on overall health.

Q & A

Q. What are the optimized synthetic routes for ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of a thiophene precursor with substituted benzaldehyde derivatives. Key steps:
  • Condensation : Use of 3-chlorophenyl isocyanate or amine derivatives to introduce the amino group at position 2 of the thiophene ring.
  • Benzylidene Formation : Reaction of 4-methoxybenzaldehyde with the thiophene intermediate under acidic/basic conditions (e.g., acetic acid or sodium hydroxide) to form the Z-configured benzylidene moiety .
  • Esterification : Ethyl esterification at position 3 using ethyl chloroformate or ethanol under reflux.
  • Optimization : Yields depend on stoichiometry, solvent (DMF or ethanol), and reaction time (2–6 hours at 60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the pure Z-isomer .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and confirming its stereochemistry?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and Z-configuration of the benzylidene group (characteristic coupling constants: J = 10–12 Hz for trans-olefinic protons). The 4-methoxybenzylidene proton appears as a singlet at δ 7.8–8.2 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~ 457.08 g/mol) and fragmentation patterns .
  • HPLC-PDA : Ensures >95% purity; reverse-phase C18 columns with acetonitrile/water gradients resolve impurities from byproducts (e.g., E-isomer or unreacted intermediates) .

Q. How can researchers identify and mitigate common impurities during synthesis?

  • Methodological Answer :
  • Byproducts : E-isomer formation (due to isomerization during reflux) or incomplete esterification.
  • Mitigation Strategies :
  • Use anhydrous conditions and nitrogen atmosphere to prevent hydrolysis.
  • Add antioxidants (e.g., BHT) to suppress oxidation of the thiophene ring.
  • Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s reported anti-inflammatory activity, and how can they be tested experimentally?

  • Methodological Answer :
  • Hypothesis : The 4-methoxybenzylidene group may inhibit COX-2 or NF-κB pathways, while the thiophene core interacts with redox-sensitive targets .
  • Testing Strategies :
  • Enzyme Assays : COX-2 inhibition assays (IC₅₀ determination using fluorometric kits).
  • Cell-Based Models : LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA.
  • Molecular Docking : Compare binding affinity with known inhibitors (e.g., celecoxib) using AutoDock Vina .

Q. How do structural modifications (e.g., substituent variation on the benzylidene or phenylamino groups) affect biological activity?

  • Methodological Answer :
  • SAR Studies :
  • Electron-Withdrawing Groups (e.g., Cl at meta position): Enhance enzyme inhibition but reduce solubility.
  • Methoxy vs. Hydroxy : Methoxy improves metabolic stability; hydroxy increases hydrogen-bonding potential (e.g., 4-hydroxy analogs show higher cytotoxicity in MCF-7 cells) .
  • Experimental Design : Synthesize analogs with systematic substituent changes (e.g., 3-Cl → 4-F or 4-OCH₃ → 4-NO₂) and evaluate IC₅₀ in parallel assays .

Q. How can contradictory data on the compound’s cytotoxicity across studies be resolved?

  • Methodological Answer :
  • Potential Causes : Variations in cell lines (e.g., HeLa vs. HepG2), assay conditions (serum concentration, incubation time), or impurity profiles.
  • Resolution Strategies :
  • Standardized Protocols : Use NCI-60 cell panel with consistent culture conditions.
  • Metabolic Profiling : LC-MS to quantify intracellular concentrations and identify active metabolites.
  • Collaborative Studies : Cross-validate data with independent labs using blinded samples .

Q. What computational methods are suitable for predicting the compound’s interaction with kinase targets?

  • Methodological Answer :
  • Approaches :
  • Molecular Dynamics (MD) Simulations : Assess binding stability with EGFR or MAPK kinases (AMBER or GROMACS).
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at positions 2 and 5) using Schrödinger’s Phase .
  • Validation : Compare predicted binding modes with crystallographic data from homologous compounds .

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